An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, a substituted pyridine derivative incorporating several key functional groups.
The molecule's structure, featuring an electron-rich aminopyridine core, a strongly electron-withdrawing nitrile group, and a flexible hydroxyethyl sidechain, presents a rich case study for NMR interpretation. Understanding the interplay of electronic effects, spin-spin coupling, and solvent interactions is paramount to accurately assigning its spectral signals. This document serves as a technical whitepaper, offering both predictive analysis based on established chemical principles and a robust experimental framework for acquiring and interpreting the NMR data for this compound and structurally related molecules.
Molecular Structure and Electronic Landscape
To interpret the NMR spectrum of a molecule, one must first understand its structure and the electronic environment of each atom. The structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is shown below, with a systematic numbering scheme used for subsequent spectral assignments.
Caption: Molecular structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile with atom numbering for NMR assignments.
The chemical shifts are governed by two primary electronic effects on the pyridine ring:
-
Electron-Donating Group (EDG): The amino group at the C4 position is a powerful π-donor, increasing electron density at the ortho (C3, C5) and para (C6) positions through resonance. This effect causes significant upfield shifts (shielding) for the attached protons and carbons.
-
Electron-Withdrawing Group (EWG): The nitrile group (-C≡N) at the C2 position is a strong electron-withdrawing group through both induction and resonance. This effect decreases electron density, particularly at the ortho (C3) and para (C6) positions, causing downfield shifts (deshielding).
The final chemical shifts of the ring atoms (H3, H5, H6 and C2, C3, C4, C5, C6) result from the complex interplay of these opposing forces.
Recommended Experimental Protocol
Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is a self-validating system designed for compounds of this class.
Caption: Recommended workflow for NMR data acquisition and analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often preferred for molecules with exchangeable protons (-OH, -NH). It forms hydrogen bonds, slowing the exchange rate and often resulting in sharper -OH signals compared to less interactive solvents like CDCl₃.[1][2] The choice of solvent can significantly impact the chemical shift of the hydroxyl proton.[3][4][5]
-
¹³C Acquisition: A higher number of scans is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which result in lower sensitivity compared to ¹H.[6][7] Broadband proton decoupling is employed to simplify the spectrum by collapsing multiplets into singlets and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7][8]
¹H NMR Spectral Analysis: Predicted Assignments
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic side chain. The predicted chemical shifts are based on established data for substituted pyridines.[9][10][11][12]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H6 | ~8.0 - 8.3 | Doublet (d) | JH5-H6 ≈ 6-7 Hz | Deshielded by the adjacent ring nitrogen and the para nitrile group. |
| H5 | ~6.8 - 7.0 | Doublet (d) | JH5-H6 ≈ 6-7 Hz | Shielded by the ortho amino group (C4-N9). |
| H3 | ~6.5 - 6.7 | Singlet (s) | - | Strongly shielded by the ortho amino group (C4-N9). Lack of an adjacent proton results in a singlet. |
| O13-H | Variable (e.g., ~4.5-5.5) | Broad Singlet (br s) | - | Position and width are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][3] |
| C12-H₂ | ~3.7 - 3.9 | Triplet (t) | JH11-H12 ≈ 5-6 Hz | Deshielded by the adjacent hydroxyl group (O13). |
| C11-H₂ | ~3.5 - 3.7 | Triplet (t) | JH11-H12 ≈ 5-6 Hz | Coupled to the C12 protons. |
| C10-H₃ | ~3.0 - 3.2 | Singlet (s) | - | Typical range for an N-methyl group attached to an aromatic system. |
¹³C NMR Spectral Analysis: Predicted Assignments
The proton-decoupled ¹³C NMR spectrum will display a single peak for each chemically unique carbon atom.[7][13] The assignments are based on substituent effects in pyridine systems and general chemical shift ranges.[8][14][15][16]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C4 | ~155 - 158 | Strongly deshielded due to direct attachment to the amino nitrogen, but this is a typical range for a substituted C4 in aminopyridines. Signal may be broad or of lower intensity. |
| C6 | ~150 - 153 | Deshielded by the adjacent ring nitrogen. |
| C2 | ~135 - 140 | Quaternary carbon attached to the EWG nitrile group. Expected to be of lower intensity. |
| C7 (-C N) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |
| C5 | ~108 - 112 | Shielded by the ortho amino group. |
| C3 | ~105 - 108 | Strongly shielded by the ortho amino group. |
| C12 (-C H₂OH) | ~58 - 62 | Aliphatic carbon attached to the electronegative oxygen atom. |
| C11 (N-C H₂-) | ~50 - 54 | Aliphatic carbon attached to the amino nitrogen. |
| C10 (N-C H₃) | ~38 - 42 | Aliphatic N-methyl carbon. |
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. By grounding the interpretation in the fundamental principles of electronic substituent effects and providing a rigorous experimental protocol, researchers and drug development professionals can approach the structural characterization of this and related molecules with confidence. The provided tables of expected chemical shifts serve as a robust starting point for spectral assignment, which should ideally be confirmed with two-dimensional NMR techniques for unambiguous verification. The successful application of these principles is a cornerstone of synthetic chemistry and materials science, ensuring the structural integrity of novel compounds.
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